1-(2-hexadecoxyethoxy)octadecane
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Overview
Description
1-(2-hexadecoxyethoxy)octadecane: is a long-chain aliphatic ether with the molecular formula C36H74O2 and a molecular weight of 538.9716 g/mol . This compound is characterized by its two long hydrocarbon chains connected by an ethoxy bridge, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hexadecoxyethoxy)octadecane typically involves the reaction of octadecane with hexadecyloxyethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The raw materials are fed into the reactor at controlled rates, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-hexadecoxyethoxy)octadecane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can also undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying conditions depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted ethers.
Scientific Research Applications
Chemistry: 1-(2-hexadecoxyethoxy)octadecane is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains provide excellent hydrophobic properties, making it suitable for use in detergents and cleaning agents .
Biology: In biological research, this compound is used as a model molecule to study membrane dynamics and interactions. Its amphiphilic nature allows it to mimic the behavior of biological lipids, making it useful in the study of cell membranes and lipid bilayers .
Medicine: this compound is explored for its potential use in drug delivery systems. Its ability to form stable micelles and vesicles makes it a promising candidate for encapsulating hydrophobic drugs and improving their bioavailability .
Industry: In the industrial sector, this compound is used as a lubricant and anti-corrosion agent. Its long hydrocarbon chains provide excellent lubrication properties, while its ether linkage enhances its stability and resistance to oxidation .
Mechanism of Action
The mechanism of action of 1-(2-hexadecoxyethoxy)octadecane is primarily based on its amphiphilic nature. The long hydrocarbon chains interact with hydrophobic surfaces, while the ethoxy bridge provides a hydrophilic interface. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- Hexadecane, 1-[2-(octadecyloxy)ethoxy]-
- Dodecane, 1-[2-(hexadecyloxy)ethoxy]-
- Tetradecane, 1-[2-(hexadecyloxy)ethoxy]-
Comparison: 1-(2-hexadecoxyethoxy)octadecane is unique due to its specific chain length and ether linkage, which provide a balance between hydrophobic and hydrophilic properties. Compared to similar compounds with shorter or longer chains, it offers optimal performance in terms of surfactant and emulsifying properties. The specific arrangement of its hydrocarbon chains and ethoxy bridge also contributes to its stability and resistance to oxidation .
Properties
CAS No. |
17367-10-1 |
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Molecular Formula |
C36H74O2 |
Molecular Weight |
539 g/mol |
IUPAC Name |
1-(2-hexadecoxyethoxy)octadecane |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-36-35-37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
RSHNRWZRUITEEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Synonyms |
1-[2-(Hexadecyloxy)ethoxy]octadecane |
Origin of Product |
United States |
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